2-Cyclobutylthiazole-5-carboxamide
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Overview
Description
2-Cyclobutylthiazole-5-carboxamide is a heterocyclic organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylthiazole-5-carboxamide typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclobutylthiazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclobutylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting cyclooxygenase enzymes and modulating neurotransmitter synthesis .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness: 2-Cyclobutylthiazole-5-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its cyclobutyl group enhances its stability and potential interactions with biological targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C8H10N2OS |
---|---|
Molecular Weight |
182.25 g/mol |
IUPAC Name |
2-cyclobutyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C8H10N2OS/c9-7(11)6-4-10-8(12-6)5-2-1-3-5/h4-5H,1-3H2,(H2,9,11) |
InChI Key |
GORHUFMCYHFLGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC=C(S2)C(=O)N |
Origin of Product |
United States |
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